molecular formula C13H14N2 B107720 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole CAS No. 1021949-47-2

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole

Cat. No. B107720
M. Wt: 198.26 g/mol
InChI Key: YJOFSWIMUJKAGV-UHFFFAOYSA-N
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Description

Imidazole derivatives have been the subject of extensive research due to their diverse biological activities and potential applications in medicinal chemistry. The compound "5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole" is a variant within this class of compounds, which are characterized by the presence of an imidazole ring, a five-membered planar ring containing two nitrogen atoms at non-adjacent positions. This structure is known to be a part of various pharmacologically active molecules, including those with antibacterial properties , and those that act as adrenoceptor agonists .

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step chemical reactions, starting from readily available materials. For instance, the synthesis of related compounds has been achieved through methods such as the Knoevenagel reaction, which is used to form carbon-carbon double bonds , or by selective crystallization processes to isolate specific enantiomers . These methods demonstrate the versatility and the synthetic accessibility of imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a closely related compound, 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, has been determined, showing that it can crystallize in both hydrated and anhydrous forms with specific unit-cell dimensions . Single crystal XRD analysis is particularly valuable in confirming the molecular structure and in understanding the intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions, including oxidation to form dimers, which exhibit interesting properties such as photochromism . The reactivity of these compounds can be influenced by substituents on the imidazole ring, which can affect the electron distribution and stability of the molecule. The presence of electron-withdrawing or electron-donating groups can significantly alter the chemical behavior of the imidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of substituents can affect properties such as solubility, thermal behavior, and protonation. For example, the thermal decomposition of medetomidine hydrochloride, a compound containing the imidazole ring, has been studied using thermal analysis techniques, revealing a multi-stage decomposition process . Additionally, the protonation constants of these compounds can be determined to understand their behavior in different environments .

Scientific Research Applications

Synthesis and Chemical Characterization

  • An efficient synthesis method for derivatives of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole has been developed, demonstrating the compound's synthesis feasibility and potential applications in chemical research (Kudzma & Turnbull, 1991).
  • A novel synthesis approach for an enantiomer of this compound, highlighting its potential for specific applications in chiral chemistry, has been reported (Cordi, Persigand, & Lecouvé, 1996).

Physicochemical Properties and Analysis

  • Detailed physicochemical characterization and decomposition kinetics of derivatives of this compound have been conducted to understand its properties at a molecular level, aiding in the development of novel formulations (Pansuriya, Maguire, & Friedrich, 2016).

Luminescence Sensing and Materials Science

  • Research has explored the use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing, indicating potential applications in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).

Biomedical Nanotechnology

Safety And Hazards

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is classified as having acute toxicity (Category 3, Oral), eye irritation (Category 2), and reproductive toxicity (Category 2 and additional category for effects on or via lactation) . It is toxic if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children . Safety measures include avoiding contact during pregnancy and while nursing, not breathing dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .

properties

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOFSWIMUJKAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445693
Record name 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole

CAS RN

1021949-47-2
Record name 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Soni, AN Hasanah, M Mutakin - Jurnal Ilmiah Farmako Bahari, 2019 - journal.uniga.ac.id
Teknik preparasi yang tepat dapat mempengaruhi hasil analisis sehingga pemilihan preparasi sampel yang tepat harus diperhitungkan terutama untuk analisis diazepam dalam …
Number of citations: 1 journal.uniga.ac.id

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